molecular formula C14H13N3O B12822979 4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Cat. No.: B12822979
M. Wt: 239.27 g/mol
InChI Key: OJNKWODUMDTGIR-UHFFFAOYSA-N
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Description

4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features both an oxazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a pyrimidine derivative, followed by cyclization with an appropriate reagent to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while substitution reactions can introduce various functional groups onto the benzyl or pyrimidine rings .

Scientific Research Applications

4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is unique due to the combination of the benzyl, pyrimidine, and oxazole rings. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

4-benzyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H13N3O/c1-2-5-11(6-3-1)9-12-10-18-14(17-12)13-15-7-4-8-16-13/h1-8,12H,9-10H2

InChI Key

OJNKWODUMDTGIR-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=NC=CC=N2)CC3=CC=CC=C3

Origin of Product

United States

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